![molecular formula C14H13ClN4O2S B2450831 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1171505-98-8](/img/structure/B2450831.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The thiazole ring in this compound is substituted with various groups, including a 7-chloro-4-methoxybenzo group, an ethyl group, and a pyrazole-3-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . This ring is substituted with a 7-chloro-4-methoxybenzo group, an ethyl group, and a pyrazole-3-carboxamide group .Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. This compound may scavenge free radicals, protecting cells from oxidative damage. Further studies are needed to understand its specific mechanisms and potential therapeutic applications .
- Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. This compound could potentially alleviate pain and reduce inflammation by modulating relevant pathways .
- Thiazoles exhibit antimicrobial and antifungal properties. Researchers have explored their use against various pathogens. This compound might be effective in combating bacterial and fungal infections .
- Thiazoles, including our compound, have been studied for neuroprotective effects. They may help prevent neuronal damage and promote brain health. Investigations into its neuroprotective mechanisms are ongoing .
- Some thiazole derivatives demonstrate antitumor and cytotoxic activity. This compound could potentially inhibit cancer cell growth or induce apoptosis. However, further preclinical and clinical studies are necessary .
- Thiazoles may influence renal function and fluid balance. Our compound might have diuretic properties, aiding in the elimination of excess water and electrolytes from the body .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Properties
Diuretic Effects
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory and anti-tubercular activities, suggesting that they may target enzymes or proteins involved in these processes.
Mode of Action
It’s worth noting that benzothiazole derivatives have been found to inhibit cyclooxygenase (cox) enzymes , which play a key role in inflammation. This suggests that the compound might interact with its targets to inhibit their activity, thereby reducing inflammation.
Result of Action
The inhibition of cox enzymes and the potential reduction in prostaglandin production suggest that it may have anti-inflammatory effects .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-3-19-7-6-9(18-19)13(20)17-14-16-11-10(21-2)5-4-8(15)12(11)22-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDGYNKJXXMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide |
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